N~1~-(5-CHLORO-2-METHYLPHENYL)-N~2~-(2-THIENYLMETHYL)ETHANEDIAMIDE
Overview
Description
N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a thienylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2-thienylmethylamine as the primary starting materials.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with an appropriate acylating agent, such as chloroacetyl chloride, to form an intermediate chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 2-thienylmethylamine under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines resulting from the reduction of the amide group.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide: shares structural similarities with other amides and thienyl-containing compounds, such as:
Uniqueness
Structural Features: The presence of both a chloro-substituted methylphenyl group and a thienylmethyl group makes it unique compared to other similar compounds.
Reactivity: Its specific reactivity patterns, such as the ability to undergo oxidation, reduction, and substitution reactions, distinguish it from other related compounds.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-9-4-5-10(15)7-12(9)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIIOJLOLGVALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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